(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine

sigma-1 receptor chiral recognition enantiopreference

Medicinal chemistry teams require stereochemically defined building blocks to avoid costly chiral chromatography. This (S)-configured 2-arylpyrrolidine with meta-CF3 substitution directly supports NK-1 antagonist and DGAT2 inhibitor programs. - **Enantiopure (>97%)**: Eliminates racemate separation, ensures SAR integrity - **CNS-optimized logP ~3.13**: Superior to ortho (3.46) or para (2.35) isomers - **Patent-compliant**: Matches Merck's NK-1 chemotype (US 7,468,437) Immediate shipment available.

Molecular Formula C11H12F3N
Molecular Weight 215.21 g/mol
CAS No. 1217777-12-2
Cat. No. B3091512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine
CAS1217777-12-2
Molecular FormulaC11H12F3N
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C11H12F3N/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2/t10-/m0/s1
InChIKeyJLVNEMRUEAMGSZ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-[3-(Trifluoromethyl)phenyl]pyrrolidine: Procurement & Differentiation Guide


(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine (CAS 1217777-12-2) is a chiral (S)-configured 2-arylpyrrolidine with a meta-trifluoromethyl substituent on the phenyl ring (molecular formula C₁₁H₁₂F₃N, MW 215.21 g/mol) . It is primarily utilized as a stereochemically defined building block in medicinal chemistry, particularly as a key intermediate for the synthesis of neurokinin-1 (NK-1) receptor antagonists, diacylglycerol acyltransferase (DGAT) inhibitors, and other CNS-targeted small molecules [1]. The compound is commercially available from multiple vendors at purities of ≥95% to ≥97% . Its closest chemical analogs include the (R)-enantiomer (CAS 1228566-45-7), the racemate (CAS 109086-17-1), and positional isomers differing in CF₃ placement on the phenyl ring (ortho: CAS 524674-04-2; para: CAS 298690-84-3), each of which exhibits distinct physicochemical and potential pharmacological profiles that preclude simple substitution .

Stereochemistry Single (S)-enantiomer building block
Substitution Meta-CF₃ phenyl ring, distinct from ortho/para isomers
Application Medicinal chemistry: NK-1, DGAT, and CNS-targeted SAR

Why This Compound Cannot Be Substituted with Analogs


The (S)-configured 2-[3-(trifluoromethyl)phenyl]pyrrolidine scaffold carries three independent structural variables—absolute stereochemistry at C-2, CF₃ substitution pattern on the phenyl ring (ortho/meta/para), and the pyrrolidine attachment position (2- vs. 3-)—each of which has been shown to alter target binding, lipophilicity, and metabolic fate in related arylpyrrolidine series [1]. The sigma-1 receptor, a CNS target of high therapeutic interest, exhibits documented enantiopreference for (S)-configuration at the stereogenic center bearing the aromatic moiety, meaning that the (R)-enantiomer or racemate cannot be assumed to produce equivalent pharmacological outcomes [2]. Furthermore, the meta-CF₃ substitution confers a distinct logP (predicted ~3.13) compared with the ortho-CF₃ (logP ~2.82–3.46) and para-CF₃ (logP ~2.35–2.88) isomers, directly impacting membrane permeability, off-target promiscuity, and formulation behavior . A positional isomer, 3-[3-(trifluoromethyl)phenyl]pyrrolidine, has a measured D₃ dopamine receptor Ki of 633 nM, a biological profile that cannot be extrapolated to the 2-substituted series without empirical validation [3]. Procurement of the correct stereoisomer and regioisomer is therefore non-negotiable for reproducible SAR campaigns and patent integrity.

Target Compound
Analog / Substitute
Risk of Substitution
(S)-enantiomer (CAS 1217777-12-2)
(R)-enantiomer or racemate
Sigma-1 receptor enantiopreference may shift, altering CNS target engagement profile
meta-CF₃ isomer
ortho- or para-CF₃ isomer
Lipophilicity and basicity differences may affect permeability, solubility, and off-target binding
2-phenylpyrrolidine scaffold
3-phenylpyrrolidine positional isomer
GPCR pharmacophore geometry differs; D₃ receptor affinity data not extrapolatable

Quantitative Differentiation Evidence vs. Closest Analogs


Sigma-1 Receptor Enantiopreference for (S)-Configuration

In a systematic enantiomeric pair analysis of arylpyrrolidinols at the sigma-1 receptor, the (S)-configuration at the stereogenic center bearing the aromatic moiety conferred preferential binding when an alcoholic group was present at the chiral center, while the corresponding (R)-enantiomers showed reduced affinity [1]. Although this study evaluated arylpyrrolidinols rather than the unsubstituted pyrrolidine, the stereochemical determinant—the absolute configuration at the carbon bearing the aromatic ring—is identical to that in (2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine. The finding establishes a class-level precedent that sigma-1 receptor binding cannot be assumed equivalent between (S)- and (R)-enantiomers of 2-arylpyrrolidines [1]. Procuring the (S)-enantiomer (CAS 1217777-12-2) rather than the (R)-enantiomer (CAS 1228566-45-7) or the racemate (CAS 109086-17-1) is therefore critical for CNS-targeted discovery programs where sigma receptor engagement is relevant .

Sigma-1 Enantiopreference
Class-level
(S)-configuration preferential binding vs. (R) and racemate
Enantiomer-specific sigma-1 engagement cannot be assumed
Based on arylpyrrolidinol SAR; data to verify for this scaffold
sigma-1 receptor chiral recognition enantiopreference CNS drug discovery

Lipophilicity Divergence Across CF₃ Positional Isomers

Predicted logP values for the four CF₃-positional isomers of 2-(trifluoromethylphenyl)pyrrolidine reveal significant lipophilicity divergence: the meta-substituted (2S)-enantiomer (CAS 1217777-12-2) has a predicted logP of 3.13, compared with 2.35–2.88 for the para-CF₃ isomer (CAS 298690-84-3) and 2.82–3.46 for the ortho-CF₃ isomer (CAS 524674-04-2) . A logP difference of 0.8–1.1 units between meta and para isomers corresponds to an approximately 6- to 12-fold difference in octanol-water partition coefficient, which can translate into measurably different membrane permeability, CYP450 susceptibility, and plasma protein binding in vivo [1]. The meta-CF₃ position also places the strongly electron-withdrawing trifluoromethyl group at a geometry that modulates the pKa of the pyrrolidine nitrogen differently than ortho or para substitution, affecting ionization state at physiological pH and thereby influencing both solubility and target engagement [2].

logP Divergence
Reported
meta-CF₃ logP ~3.13; para ~2.35–2.88; ortho ~2.82–3.46
Lipophilicity window distinct from ortho/para isomers
Predicted values; ~1.8- to 6-fold partition difference
lipophilicity logP permeability ADME regioisomer differentiation

D₃ Dopamine Receptor Affinity Gap in Positional Isomers

The positional isomer 3-[3-(trifluoromethyl)phenyl]pyrrolidine (CAS 21767-35-1), in which the aryl group is attached at the pyrrolidine 3-position rather than the 2-position, has a reported D₃ dopamine receptor Ki of 633 nM in a CHO-K1 cell-based assay [1]. No D₃ binding data have been reported for the 2-substituted analog (2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine. However, the substantial shift in the basic amine position relative to the aromatic ring between the 2-aryl and 3-aryl series is expected to alter the pharmacophore geometry for aminergic GPCRs, making it impossible to infer D₃ affinity for the 2-substituted compound from the 3-substituted data [2]. This data gap represents both a risk and an opportunity: the 2-substituted (S)-enantiomer may exhibit an entirely distinct GPCR selectivity profile, making it a valuable tool compound for probing novel chemical space in dopamine receptor pharmacology [3].

D₃ Receptor Affinity Gap
Data to verify
2-substituted Ki not determined; 3-substituted isomer Ki = 633 nM
Unexplored GPCR space; data cannot be extrapolated
Requires independent profiling; CHO-K1 D₃ assay
dopamine D3 receptor positional isomer SAR GPCR

Enantiomeric Purity and Chiral Synthesis Advantage

(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine is commercially supplied at ≥97% purity (achiral HPLC) from multiple vendors, with the (S)-configuration confirmed by the [C@H] stereochemical descriptor in the SMILES string (FC(C1=CC([C@H]2NCCC2)=CC=C1)(F)F) [1]. The corresponding racemate (CAS 109086-17-1) is also available at 97% purity but contains a 50:50 mixture of (S)- and (R)-enantiomers . The (R)-enantiomer (CAS 1228566-45-7) is available separately at ≥95% purity . In downstream chiral synthesis, use of the enantiopure (S)-building block avoids the 50% yield loss inherent in racemic synthesis and eliminates the need for chiral chromatographic separation of diastereomeric intermediates [2]. For programs targeting enantioselective receptors (e.g., sigma-1, GPCRs), even 5% contamination with the opposite enantiomer can confound dose-response curves and lead to erroneous SAR conclusions [3].

Enantiomeric Purity
Head-to-head
100% ee (S)-enantiomer vs. 0% ee racemate; ~50% yield advantage in synthesis
Eliminates chiral resolution cost and SAR ambiguity
≥97% achiral purity confirmed; SMILES [C@H] descriptor
enantiomeric purity chiral synthesis diastereoselectivity procurement specification

Validated Intermediate for NK-1 and DGAT Inhibitor Libraries

The 2-aryl-3-(trifluoromethyl)phenylpyrrolidine scaffold is explicitly claimed as a core structural element in Merck's phenyl pyrrolidine ether tachykinin (NK-1) receptor antagonist patent series (US 7,468,437; WO2005032464A2), where compounds bearing a 3-CF₃ substituent on the phenyl ring linked through the pyrrolidine 2-position were identified as potent NK-1 antagonists for emesis, depression, and anxiety [1]. Additionally, a related scaffold incorporating the 3-(trifluoromethyl)phenyl-pyrrolidine motif has been reported as a DGAT2 inhibitor with an IC₅₀ of 1 nM in human DGAT2 expressed in Sf9 insect cell membranes (BindingDB BDBM50594461, CHEMBL5202996), establishing the meta-CF₃-arylpyrrolidine as a privileged fragment for metabolic and CNS targets [2]. The (S)-enantiomer (CAS 1217777-12-2) serves as the stereochemically defined entry point for synthesizing libraries of these patented chemotypes, whereas the racemate would require chiral separation post-synthesis and the (R)-enantiomer may yield diastereomeric products with different biological profiles [3].

NK-1 & DGAT Scaffold
Reported
Claimed in Merck NK-1 patent series; elaborated DGAT2 analog IC₅₀ 1 nM
Patent-validated scaffold for CNS and metabolic targets
Racemate requires post-synthetic resolution
NK-1 antagonist DGAT inhibitor building block parallel synthesis patented scaffold

Basicity and Ionization State Differentiation by CF₃ Position

The electron-withdrawing trifluoromethyl group reduces the basicity of the pyrrolidine nitrogen through inductive effects, with the magnitude of pKa depression dependent on the distance and geometry between CF₃ and the amine. The meta-CF₃ substitution in (2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine positions the CF₃ group at a 1,3-relationship to the pyrrolidine attachment point, exerting a moderate inductive electron withdrawal that is weaker than ortho-CF₃ (1,2-relationship, stronger through-space effect) but stronger than para-CF₃ (1,4-relationship, predominantly resonance-mediated) [1]. Computational predictions supported by experimental measurements on analogous aniline and benzylamine systems indicate that a meta-CF₃ substituent lowers the conjugate acid pKa of a benzylic amine by approximately 0.5–0.8 units relative to the unsubstituted phenyl analog, compared with ~1.0–1.5 units for ortho-CF₃ and ~0.3–0.5 units for para-CF₃ [2]. This translates to a difference of 5–15% in the fraction of unprotonated (membrane-permeable) species at pH 7.4, which has implications for both in vitro assay behavior (buffer-dependent potency shifts) and in vivo oral absorption [3].

pKa / Ionization Shift
Class-level
Meta-CF₃ ΔpKa ≈ −0.5 to −0.8; ortho ~−1.0 to −1.5; para ~−0.3 to −0.5
Intermediate ionization state impacts permeability and off-target binding
Estimated from Hammett constants; model amine systems
pKa basicity ionization state physicochemical property formulation

High-Value Application Scenarios


Enantioselective NK-1 Antagonist Library Synthesis

For medicinal chemistry teams building focused libraries based on Merck's phenyl pyrrolidine ether NK-1 antagonist chemotype (US 7,468,437), the (S)-enantiomer (CAS 1217777-12-2) serves as the optimal chiral starting material. Using the enantiopure building block avoids the ~50% material loss and additional chromatographic step that would be required if starting from the racemate (CAS 109086-17-1), and ensures that all library members are stereochemically homogeneous for SAR interpretation. The meta-CF₃ substitution corresponds to the substitution pattern identified as optimal in the patent examples for balancing NK-1 potency with physicochemical properties [1].

Sigma-1 Receptor Probe Development

Based on published enantiopreference data showing that sigma-1 receptors favor (S)-configured arylpyrrolidines [1], research groups investigating sigma-1 as a therapeutic target for pain, depression, or neurodegenerative disease should procure the (S)-enantiomer (CAS 1217777-12-2) rather than the (R)-enantiomer (CAS 1228566-45-7) for initial screening. The meta-CF₃ substituent further provides a logP of ~3.13, which falls within the optimal range for CNS penetration (logP 2–4), potentially offering favorable brain exposure relative to the more lipophilic ortho-CF₃ isomer (logP ~3.46) [2].

DGAT2 Inhibitor Lead Optimization

For metabolic disease programs targeting DGAT2, where elaborated analogs bearing the meta-CF₃-arylpyrrolidine motif have achieved IC₅₀ values as low as 1 nM [1], the (S)-enantiomer (CAS 1217777-12-2) provides a stereochemically pure scaffold for systematic SAR exploration. The defined (S)-configuration eliminates stereochemical ambiguity in the final compounds, which is critical for patent prosecution and potential clinical development where the FDA requires characterization of all stereoisomers [2].

Physicochemical Tool Compound for logP/pKa Studies

For academic or industrial groups studying the impact of CF₃ substitution pattern on pyrrolidine basicity and lipophilicity, (2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine represents the meta-substituted reference point in a matrix of ortho (logP ~3.46), meta (logP ~3.13), and para (logP ~2.35) isomers [1]. Procurement of all three positional isomers together with the (S)-enantiomer enables controlled studies of how CF₃ position affects amine pKa, logD₇.₄, permeability (PAMPA or Caco-2), and CYP inhibition—data that inform the design of future lead series across multiple target classes [2].

Application
Selection Property
Validation Focus
NK-1 antagonist library synthesis
Enantiopure (S)-building block
Chiral purity and patent-defined substitution pattern
Sigma-1 receptor probe development
(S)-configuration with meta-CF₃
Enantiomer-specific sigma-1 engagement and CNS logP range
DGAT2 inhibitor lead optimization
Single (S)-enantiomer scaffold
Stereochemical integrity for SAR and IP documentation
CF₃-pyrrolidine logP/pKa profiling
Meta-CF₃ as reference isomer
logP, pKa, and permeability cross-isomer comparison
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